molecular formula C8H14F2O3S B2834139 [1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate CAS No. 2411264-10-1

[1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate

Cat. No.: B2834139
CAS No.: 2411264-10-1
M. Wt: 228.25
InChI Key: SNCDJIWYAAYYNK-UHFFFAOYSA-N
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Description

[1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate is a chemical compound with the molecular formula C8H14F2O3S. It is known for its unique structure, which includes a cyclobutyl ring substituted with a difluoroethyl group and a methanesulfonate ester. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

[1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the modification of biomolecules for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate typically involves the reaction of cyclobutylmethyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nucleophile or reagent used. For example, reaction with an amine can yield an amine-substituted cyclobutyl compound, while reaction with a thiol can produce a thiol-substituted product.

Mechanism of Action

The mechanism of action of [1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the carbon atom bonded to the cyclobutyl ring. This leads to the formation of new chemical bonds and the generation of various products.

Comparison with Similar Compounds

Similar Compounds

  • [1-(1,1-Difluoroethyl)cyclopropyl]methyl methanesulfonate
  • [1-(1,1-Difluoroethyl)cyclopentyl]methyl methanesulfonate
  • [1-(1,1-Difluoroethyl)cyclohexyl]methyl methanesulfonate

Uniqueness

The uniqueness of [1-(1,1-difluoroethyl)cyclobutyl]methylmethanesulfonate lies in its cyclobutyl ring, which imparts distinct chemical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The strain in the cyclobutyl ring can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

[1-(1,1-difluoroethyl)cyclobutyl]methyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O3S/c1-7(9,10)8(4-3-5-8)6-13-14(2,11)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCDJIWYAAYYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC1)COS(=O)(=O)C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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